3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group and a difluorophenyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester. In this case, the starting materials would be appropriately substituted to introduce the bromophenyl and difluorophenyl groups.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH, KOH).
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromophenyl and difluorophenyl groups can influence its binding affinity and specificity towards these targets. The aldehyde group can also participate in covalent interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure with a chlorine atom instead of a bromine atom.
3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure with chlorine atoms instead of fluorine atoms.
3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-methanol: Similar structure with a primary alcohol group instead of an aldehyde group.
Uniqueness
3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific combination of bromophenyl and difluorophenyl groups attached to the pyrazole ring, along with the presence of an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2N2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)15-6-5-13(18)7-14(15)19/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRCEOPCAOADR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397649 | |
Record name | 3-(4-bromophenyl)-1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-77-4 | |
Record name | 3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618098-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-bromophenyl)-1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.